molecular formula C7H5BrFNO3 B071417 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene CAS No. 179897-92-8

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Cat. No.: B071417
CAS No.: 179897-92-8
M. Wt: 250.02 g/mol
InChI Key: RMUJVOPHLHFICQ-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, featuring bromine, fluorine, methoxy, and nitro functional groups

Preparation Methods

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-fluoro-5-nitrobenzene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene depends on the specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, which affect the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and make it valuable for various scientific research applications.

Biological Activity

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C₇H₅BrFNO₃. It features a unique combination of bromine, fluorine, methoxy, and nitro functional groups on a benzene ring, which contribute to its diverse biological activities and applications in medicinal chemistry and organic synthesis.

The compound exhibits significant chemical reactivity due to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group under specific conditions. The methoxy group may also undergo oxidation, showcasing the compound's versatility in synthetic chemistry .

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The electron-withdrawing nature of the nitro group and the electron-donating properties of the methoxy group affect its reactivity in both electrophilic and nucleophilic reactions. This compound is believed to modulate enzyme activity through covalent or non-covalent interactions, making it a candidate for drug development .

Biological Activities

This compound has been investigated for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against human tumor cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
  • Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes involved in cancer progression. For example, its structural analogs have demonstrated significant inhibitory effects on thymidylate synthase, a key enzyme in DNA synthesis .

Case Studies and Research Findings

Recent research highlights various aspects of the biological activity of this compound:

  • Cytotoxicity Studies : In one study, derivatives of similar compounds were tested against multiple cancer cell lines, showing promising results with IC₅₀ values ranging from 0.62 μM to 30 μM depending on the specific derivative and cell line .
  • Mechanism-Based Approaches : Research indicates that compounds related to this compound can disrupt microtubule polymerization at micromolar concentrations, suggesting a mechanism involving tubulin targeting .
  • Synthesis of Derivatives : The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications. Its derivatives have been shown to possess enhanced biological activities compared to the parent compound .

Comparative Analysis

To better understand the significance of this compound, it can be compared with structurally similar compounds:

Compound NameCAS NumberIC₅₀ (μM)Activity Type
This compound179897-92-8TBDAnticancer
1-Bromo-3-nitrobenzeneTBDTBDAnticancer
1-Bromo-(2-bromophenoxy)-4-fluoro-2-nitrobenzeneTBDTBDAnticancer

Properties

IUPAC Name

1-bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJVOPHLHFICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634028
Record name 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-92-8
Record name 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4-fluoro-6-nitro-phenol 2b (24.7 g, 104.7 mmol) and potassium carbonate (17.34 g, 125.6 mmol) were dissolved in 300 mL of acetone followed by addition of iodomethane (9.8 mL, 157.1 mmol). The reaction mixture was heated to reflux at 80° C. for 22 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was concentrated under reduced pressure and diluted with 200 mL of ethyl acetate and 200 mL of water. The aqueous layer was extracted with ethyl acetate (100 mL×2). The combined organic extracts were washed with 4 N hydrochloric acid and saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 1-bromo-5-fluoro-2-methoxy-3-nitro-benzene 2c (16.18 g, yield 61.8%) as a white solid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
17.34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two

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